molecular formula C8H10BNO2 B581017 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Numéro de catalogue: B581017
Numéro CAS: 1262279-06-0
Poids moléculaire: 162.983
Clé InChI: BZQYHQXQCMJSLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a benzoxaborole derivative characterized by a boronic acid moiety fused to a benzene ring, with an aminomethyl group at the C6 position. This structural motif enables reversible interactions with biological targets, particularly enzymes containing diol or nucleophilic residues. Its synthesis often involves chiral resolution techniques to isolate enantiomers, as stereochemistry significantly impacts biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-formylphenylboronic acid with an amine source, followed by cyclization to form the benzoxaborole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxaboroles .

Applications De Recherche Scientifique

Medicinal Chemistry

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has been investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its mechanism of action primarily involves the inhibition of essential enzymes in pathogens.

  • Antifungal Activity : The compound exhibits significant antifungal properties by targeting sterol-containing cytoplasmic membranes in fungal cells. This interaction leads to cell death, making it a candidate for treating fungal infections.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate potent activity against various bacteria and fungi. For instance, certain modifications have resulted in minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 12.14 µM to 49.20 µM.
Activity TypeTarget OrganismMIC/IC50 Value
AntimycobacterialMycobacterium tuberculosis12.14 - 49.20 µM
AntiparasiticTrypanosoma brucei0.086 µM

Biological Research

The compound's ability to form reversible covalent bonds with nucleophilic residues enables it to act as an enzyme inhibitor. This characteristic has made it a subject of interest in enzyme inhibition studies.

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in microbial cells.

Materials Science

In addition to its biological applications, this compound is utilized in developing advanced materials with unique properties.

  • Hydrogels : It is being researched for its use in hydrogels that can be applied in wound healing and drug delivery systems due to its biocompatibility and ability to form hydrophilic networks.

Antimycobacterial Activity Study

In a recent study evaluating new derivatives of benzoxaboroles, specific modifications to the scaffold of this compound resulted in improved activity against Mycobacterium tuberculosis. Compounds derived from this scaffold showed promising MIC values compared to traditional antibiotics like isoniazid.

Antiparasitic Activity Study

Another investigation focused on the antiparasitic efficacy against Trypanosoma brucei, revealing that certain derivatives exhibited IC50 values as low as 0.086 µM. This demonstrates the compound's potential application in treating parasitic infections effectively.

Mécanisme D'action

The mechanism of action of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. The exact molecular pathways involved depend on the specific application and target organism .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Benzoxaboroles

Impact of Substituent Position and Chirality

  • C6 vs. C7 Modifications: Substitutions at C6 (e.g., aminomethyl) improve solubility and enable hydrogen bonding with target enzymes, while bulky or aromatic groups at C7 reduce activity due to steric hindrance .
  • Chirality : The (S)-enantiomer of GSK656 exhibits 100-fold higher potency against Mtb LeuRS than the (R)-form, emphasizing the role of stereochemistry in target binding .

Research Findings and Limitations

Antimicrobial and Antimycobacterial Activity

  • 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol: Shows moderate inhibition of SARS-CoV-2 Mpro (IC50: 10 μM) but lacks efficacy against fungal proteases .

Limitations and Challenges

  • Solubility and Bioavailability : Hydrophilic substituents (e.g., -OCH2CH2OH in GSK656) enhance solubility but may reduce membrane permeability .
  • Resistance Potential: Mutations in LeuRS editing domains (e.g., Mtb LeuRS-T252C) can confer resistance to benzoxaboroles .

Activité Biologique

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also referred to as a benzoxaborole compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a fused benzene and oxaborole ring system. Its molecular formula is C10_{10}H12_{12}BNO, which enables unique interactions with biological targets due to the presence of the boron atom and the aminomethyl group.

Target Enzyme:
The primary target of this compound is phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular signaling pathways by breaking down cyclic adenosine monophosphate (cAMP).

Mode of Action:
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to elevated intracellular levels. This increase in cAMP activates various downstream signaling pathways that can modulate inflammatory responses and cell proliferation.

Biochemical Pathways:
The inhibition of PDE4 results in:

  • Reduced production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-4, IL-5, IL-13).
  • Altered phosphorylation states of key proteins like cAMP response element-binding protein (CREB) and extracellular signal-regulated kinases (ERK) .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity , particularly against various bacterial strains. Its boron content enhances its interaction with biological targets, making it a candidate for novel therapeutic applications .

Anti-inflammatory Effects

The compound's ability to inhibit PDE4 suggests potential applications in treating inflammatory diseases. Studies have shown that derivatives of this compound can significantly reduce inflammation markers in vitro .

Antifungal Activity

In studies involving antifungal activity, derivatives containing the benzoxaborole motif demonstrated varying degrees of effectiveness against fungal strains such as Candida albicans and Aspergillus niger. While some derivatives showed efficacy comparable to established antifungal agents like amphotericin B (AmB), others exhibited lower minimum inhibitory concentrations (MICs), indicating potential for further development .

Study on Antifungal Efficacy

A series of conjugates were synthesized combining this compound with amphotericin B. The study revealed that while some conjugates had reduced antifungal activity compared to AmB alone (MICs ranging from 4–16 μg/ml), others showed improved efficacy against specific strains .

Anti-Wolbachia Activity

In a separate investigation into anti-Wolbachia agents for treating filarial infections, compounds derived from benzoxaboroles demonstrated significant antibacterial effects against Wolbachia species. This suggests that this compound could be explored for its utility in treating parasitic infections .

Pharmacokinetics

Current research into the pharmacokinetic properties of this compound indicates it can penetrate biological barriers effectively when applied topically. However, detailed studies are ongoing to fully characterize its absorption, distribution, metabolism, and excretion profiles .

Q & A

Q. Basic: What synthetic strategies yield 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol with high purity?

Answer:
The compound is typically synthesized via coupling reactions. For example, in the synthesis of DNDI-6148 (a preclinical candidate for visceral leishmaniasis), 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol was reacted with 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using HATU and TEA in DMF. Purification via preparative HPLC achieved 62% yield and >99% purity . For chiral derivatives (e.g., GSK656), enantiomers are resolved via chiral HPLC using columns like Chiralpak AD with methanol/CO₂ mobile phases, yielding >98% enantiomeric excess .

Q. Basic: What storage conditions are optimal for maintaining stability?

Answer:
Store under inert gas (nitrogen or argon) at 2–8°C to prevent degradation. The compound’s boronate ester bonds are sensitive to humidity and oxidation; thus, desiccants and airtight containers are recommended. Derivatives like 3-vinylbenzo[c][1,2]oxaborol-1(3H)-ol require similar conditions .

Q. Advanced: How is structural integrity validated post-synthesis?

Answer:
Use a combination of:

  • 1H NMR : Characteristic peaks (e.g., δ 10.32 for NH in DNDI-6148) confirm functional groups .
  • Mass spectrometry (ESI) : Verify molecular weight (e.g., m/z = 422.0 [M+H]+ for DNDI-6148) .
  • HPLC : Purity >99% is critical for biological studies .

Q. Advanced: What is the mechanistic role in targeting M. tuberculosis leucyl-tRNA synthetase?

Answer:
Derivatives like GSK656 inhibit leucyl-tRNA synthetase (LeuRS) by mimicking the transition state of leucyl-adenylate, disrupting protein synthesis. In vitro, GSK656 shows potent activity (MIC = 0.06–0.12 µg/mL against M. tuberculosis) and selectively binds the LeuRS editing domain, validated via crystallography .

Q. Advanced: How is this compound incorporated into responsive hydrogels?

Answer:
Conjugate with hyaluronic acid (HA-ABO) via boronate ester bonds. For example, HA-ABO forms dual-responsive hydrogels with dopamine-grafted alginate, enabling ROS/glucose-triggered drug release. These hydrogels enhance wound healing by promoting keratinocyte proliferation in collagen/PRP scaffolds .

Q. Basic: What safety protocols are essential during handling?

Answer:

  • Use PPE: Nitrile gloves, goggles, and lab coats.
  • Avoid inhalation/contact: Work in fume hoods with HEPA filters.
  • Emergency measures: For skin contact, wash with 10% ethanol; for ingestion, administer activated charcoal .

Q. Advanced: What methods resolve enantiomers for SAR studies?

Answer:
Chiral resolution of intermediates (e.g., 7-ethoxy-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol) uses Chiralpak AD-H columns with methanol/CO₂. Post-resolution, derivatives are reduced to amines (e.g., (S)-3-(aminomethyl)-7-ethoxy variants) for activity testing .

Q. Advanced: How are pharmacokinetic properties assessed in preclinical models?

Answer:

  • Plasma stability : Incubate with liver microsomes; GSK656 shows >90% stability after 1 hour .
  • Oral bioavailability : Administer in murine TB models; GSK656 achieves Cₘₐₓ = 2.1 µg/mL at 10 mg/kg .

Q. Basic: How to quantify the compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with acetonitrile/0.1% formic acid mobile phase.
  • Calibration curve : Linear range 0.1–50 µg/mL (R² > 0.99) validated in plasma .

Q. Advanced: What in vitro assays evaluate antibacterial efficacy?

Answer:

  • Microdilution assays : Determine MIC against M. tuberculosis H37Rv in 7H9 media (14-day incubation) .
  • Time-kill kinetics : Monitor CFU reduction over 0–28 days; GSK656 shows bactericidal activity by day 14 .

Propriétés

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQYHQXQCMJSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate (CXI) (0.27 g, 1.02 mmol) was dissolved in HCl/EtOAc (4.2 M, 7 mL/mmol) and stirred for 30 minutes at room temperature. The solvent was removed under vacuum and residue was triturated with Et2O to give 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CXII) as a white solid (0.15 g, 0.75 mmol, 74% yield). 1H NMR (DMSO-d6) δ ppm 4.00 (s, 2H), 4.69 (s, 2H), 7.21-7.51 (brs, 1H), 7.52-7.66 (brs, 1H), 7.67-7.88 (brs, 1H), 8.06-8.98 (brs, 3H); ESIMS found for C8H10BNO2 m/z 146.7 (M−H2O+1).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.